
Olmesartan monohydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Olmesartan monohydrate is a pharmaceutical compound belonging to the class of angiotensin II receptor blockers (ARBs). It is primarily used in the management of hypertension (high blood pressure) by preventing the binding of angiotensin II to its receptor, thereby reducing vasoconstriction and aldosterone secretion . This compound is known for its high efficacy and is marketed under various brand names, including Benicar and Olmetec .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of olmesartan monohydrate involves multiple steps, starting from the basic building blocksThe reaction conditions typically involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions .
Industrial Production Methods
In industrial settings, this compound is produced using a combination of batch and continuous processes to ensure high yield and purity. The process involves the use of advanced techniques like high-pressure liquid chromatography (HPLC) for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
Olmesartan monohydrate undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by agents like potassium permanganate.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophilic substitution reactions are used to introduce functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various intermediates that are further processed to yield the final this compound compound .
Scientific Research Applications
Olmesartan monohydrate has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying ARBs and their interactions with receptors.
Biology: Investigated for its effects on cellular signaling pathways and gene expression.
Medicine: Extensively studied for its role in managing hypertension and its potential benefits in treating other cardiovascular diseases.
Industry: Used in the formulation of various pharmaceutical products
Mechanism of Action
Olmesartan monohydrate exerts its effects by selectively blocking the angiotensin II type 1 (AT1) receptor. This prevents angiotensin II from binding to the receptor, thereby inhibiting its vasoconstrictive and aldosterone-secreting effects. The blockade of the AT1 receptor leads to vasodilation, reduced blood pressure, and decreased aldosterone levels .
Comparison with Similar Compounds
Similar Compounds
- Losartan
- Valsartan
- Irbesartan
- Telmisartan
- Candesartan
Uniqueness
Olmesartan monohydrate is unique due to its high binding affinity for the AT1 receptor and its long-lasting effects. Compared to other ARBs, it has a more potent and sustained antihypertensive effect, making it a preferred choice for many patients .
Properties
CAS No. |
913529-31-4 |
|---|---|
Molecular Formula |
C24H28N6O4 |
Molecular Weight |
464.5 g/mol |
IUPAC Name |
5-(2-hydroxypropan-2-yl)-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid;hydrate |
InChI |
InChI=1S/C24H26N6O3.H2O/c1-4-7-19-25-21(24(2,3)33)20(23(31)32)30(19)14-15-10-12-16(13-11-15)17-8-5-6-9-18(17)22-26-28-29-27-22;/h5-6,8-13,33H,4,7,14H2,1-3H3,(H,31,32)(H,26,27,28,29);1H2 |
InChI Key |
CBVAUXGQUBKMCU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)O)C(C)(C)O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


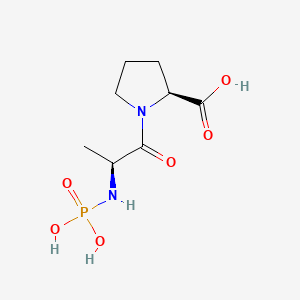
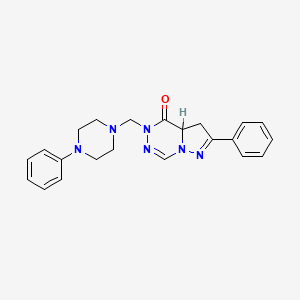
![(6R,7R)-7-[[(2R)-2-amino-2-(1,3-benzodioxol-5-yl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12763837.png)


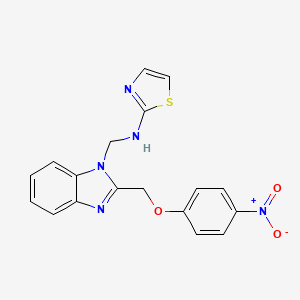
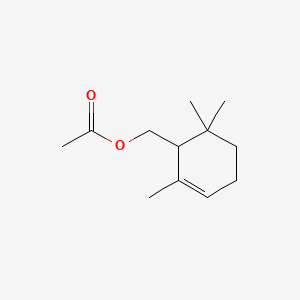
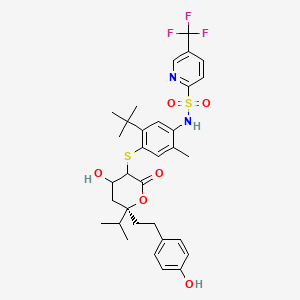
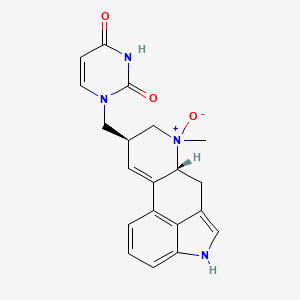
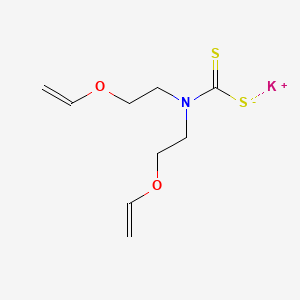
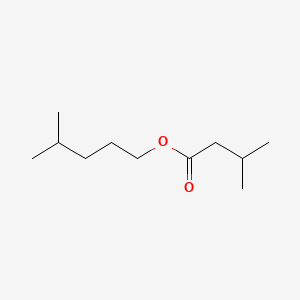

![2-[Ethyl[3-methyl-4-[(5-nitro-2,1-benzisothiazol-3-yl)azo]phenyl]amino]ethanol](/img/structure/B12763896.png)

